molecular formula C22H23FN4O4 B11231557 N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11231557
M. Wt: 426.4 g/mol
InChI Key: SYRFSHWAHRKJIU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the indazole ring, pyrrolidine ring, and methoxyphenethyl moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination.

    Formation of the Pyrrolidine Ring: This step may involve the cyclization of an appropriate amine with a carbonyl compound.

    Coupling Reactions: The final step involves coupling the indazole and pyrrolidine intermediates with the 3,4-dimethoxyphenethyl group under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The indazole ring may interact with enzymes or receptors, modulating their activity. The methoxyphenethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23FN4O4

Molecular Weight

426.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23FN4O4/c1-30-17-7-6-13(10-18(17)31-2)8-9-24-22(29)14-11-19(28)27(12-14)21-20-15(23)4-3-5-16(20)25-26-21/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,24,29)(H,25,26)

InChI Key

SYRFSHWAHRKJIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F)OC

Origin of Product

United States

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